6-tert-butyl-2-methylsulfanyl-1H-pyrimidin-4-one
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Overview
Description
6-tert-butyl-2-methylsulfanyl-1H-pyrimidin-4-one is a heterocyclic compound that features a pyrimidine ring substituted with a tert-butyl group at the 6-position and a methylsulfanyl group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-tert-butyl-2-methylsulfanyl-1H-pyrimidin-4-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylthio-4,6-dichloropyrimidine with tert-butylamine. The reaction is carried out in a suitable solvent, such as ethanol or acetonitrile, at elevated temperatures to facilitate the substitution of chlorine atoms with the desired functional groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
6-tert-butyl-2-methylsulfanyl-1H-pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Nucleophiles such as amines or thiols.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other suitable catalysts.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Substitution: Various substituted pyrimidine derivatives.
Reduction: Dihydropyrimidine derivatives.
Scientific Research Applications
6-tert-butyl-2-methylsulfanyl-1H-pyrimidin-4-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of 6-tert-butyl-2-methylsulfanyl-1H-pyrimidin-4-one depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the tert-butyl and methylsulfanyl groups can enhance the compound’s lipophilicity and stability, facilitating its interaction with biological membranes and targets .
Comparison with Similar Compounds
Similar Compounds
2-methylthio-4,6-dichloropyrimidine: A precursor used in the synthesis of 6-tert-butyl-2-methylsulfanyl-1H-pyrimidin-4-one.
6-tert-butyl-2-chloropyrimidin-4-one: A structurally similar compound with a chlorine atom instead of a methylsulfanyl group.
Uniqueness
This compound is unique due to the combination of its tert-butyl and methylsulfanyl substituents, which confer distinct chemical and biological properties. These substituents enhance the compound’s stability, lipophilicity, and potential for diverse applications in research and industry .
Properties
IUPAC Name |
4-tert-butyl-2-methylsulfanyl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2OS/c1-9(2,3)6-5-7(12)11-8(10-6)13-4/h5H,1-4H3,(H,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZCZBCKGRGGHQW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=O)NC(=N1)SC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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